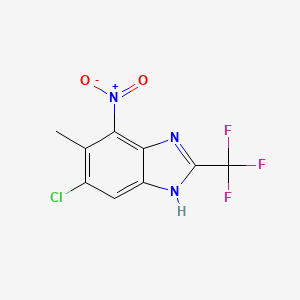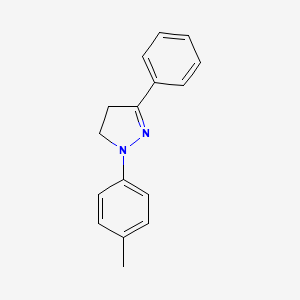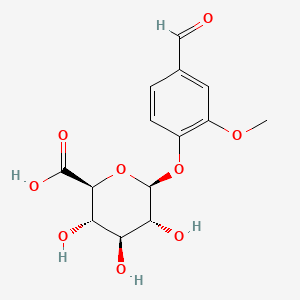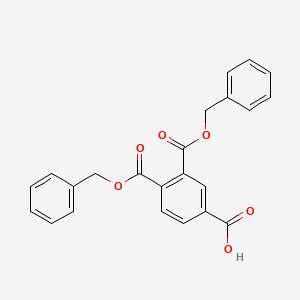![molecular formula C15H23N5O3 B13781406 tert-butyl 4-[3-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13781406.png)
tert-butyl 4-[3-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(3-(N-hydroxycarbamimidoyl)pyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a pyridine moiety and a tert-butyl ester group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-(N-hydroxycarbamimidoyl)pyridin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the piperazine ring.
Addition of the N-hydroxycarbamimidoyl Group: This step involves the reaction of the pyridine-substituted piperazine with a hydroxylamine derivative to form the N-hydroxycarbamimidoyl group.
Esterification: Finally, the tert-butyl ester group is introduced through an esterification reaction using tert-butyl alcohol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, is common in industrial settings.
化学反応の分析
Types of Reactions
tert-Butyl 4-(3-(N-hydroxycarbamimidoyl)pyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted piperazine and pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl 4-(3-(N-hydroxycarbamimidoyl)pyridin-2-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, the compound is explored for its therapeutic potential. Research has shown that derivatives of this compound exhibit antimicrobial, anticancer, and anti-inflammatory properties, making it a promising candidate for drug development.
Industry
In the industrial sector, tert-Butyl 4-(3-(N-hydroxycarbamimidoyl)pyridin-2-yl)piperazine-1-carboxylate is used in the synthesis of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of tert-Butyl 4-(3-(N-hydroxycarbamimidoyl)pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- tert-Butyl 4-(3-(isopropylamino)pyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-(3-bromo-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 4-(3-(N-hydroxycarbamimidoyl)pyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of the N-hydroxycarbamimidoyl group, which imparts specific reactivity and biological activity. This distinguishes it from other similar compounds, making it valuable for specific applications in research and industry.
特性
分子式 |
C15H23N5O3 |
|---|---|
分子量 |
321.37 g/mol |
IUPAC名 |
tert-butyl 4-[3-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H23N5O3/c1-15(2,3)23-14(21)20-9-7-19(8-10-20)13-11(12(16)18-22)5-4-6-17-13/h4-6,22H,7-10H2,1-3H3,(H2,16,18) |
InChIキー |
LFBIEKZIXTXENZ-UHFFFAOYSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)/C(=N/O)/N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1h-Imidazo[4,5-g]quinoline](/img/structure/B13781378.png)





![Sodium 2-[(carboxymethyl)amino]benzoate](/img/structure/B13781393.png)

